(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one is a complex organic compound belonging to the class of indoloquinolines This compound is characterized by its unique fused ring structure, which includes an indole moiety and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the indoloquinoline framework. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoline: Another indoloquinoline derivative with a different ring fusion pattern.
Quinoline: A simpler structure lacking the indole moiety.
Indole: A simpler structure lacking the quinoline moiety.
Uniqueness
(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties
Properties
CAS No. |
62048-37-7 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(6aR,11bR)-5,6a,7,11b-tetrahydroindolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C15H12N2O/c18-15-14-13(9-5-1-3-7-11(9)16-14)10-6-2-4-8-12(10)17-15/h1-8,13-14,16H,(H,17,18)/t13-,14-/m1/s1 |
InChI Key |
XXUMJZLUQLIDJC-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]3[C@@H](N2)C(=O)NC4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(N2)C(=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.